molecular formula C8H10N2O2 B13908851 Methyl 4-amino-6-methylpicolinate

Methyl 4-amino-6-methylpicolinate

Cat. No.: B13908851
M. Wt: 166.18 g/mol
InChI Key: IIJMBALNNSUOIK-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-methylpicolinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-methylpicolinate typically involves the esterification of 4-amino-6-methylpicolinic acid. One common method is to react 4-amino-6-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-6-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-methylpicolinate involves its interaction with specific molecular targets. For example, in herbicidal applications, it may act as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal plant growth processes. The compound can bind to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-6-methylpicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its amino and methyl groups confer specific reactivity and interaction capabilities that differentiate it from other picolinate derivatives.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 4-amino-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)

InChI Key

IIJMBALNNSUOIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)N

Origin of Product

United States

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